

Application Notes and Protocols: Protein Labeling with Fluorescein Isothiocyanate (FITC)

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Compound of Interest

Compound Name: Isothiocyanic acid

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Introduction

Fluorescein isothiocyanate (FITC) is a widely utilized fluorescent dye for labeling proteins and other biomolecules.^{[1][2]} Its high quantum efficiency and stability of the resulting conjugate make it a valuable tool for a variety of applications, including immunofluorescence microscopy, flow cytometry, ELISA, and western blotting.^{[1][3][4]} FITC reacts with primary amine groups on the protein, such as the N-terminus and the ϵ -amino group of lysine residues, to form a stable thiourea bond.^{[5][6]} This document provides detailed protocols for labeling proteins with FITC, including methods for purification and characterization of the resulting conjugate.

Key Considerations for FITC Labeling

Successful protein labeling with FITC is dependent on several factors, including protein purity, buffer composition, pH, and the molar ratio of FITC to protein.^{[7][8]}

- **Protein Purity:** The protein solution should be free of contaminating proteins and other amine-containing substances that can compete with the labeling reaction.^{[7][9]}
- **Buffer Selection:** Buffers containing primary amines, such as Tris or glycine, must be avoided as they will react with FITC and inhibit the labeling of the target protein.^{[3][5][7]} Suitable buffers include carbonate-bicarbonate or borate buffers.

- pH: The reaction is most efficient at a pH between 8.5 and 9.5, where the primary amine groups are deprotonated and more reactive.[\[2\]](#)[\[3\]](#)[\[9\]](#)
- FITC-to-Protein Molar Ratio: The optimal molar ratio of FITC to protein needs to be determined empirically for each specific protein to achieve the desired degree of labeling without causing protein precipitation or fluorescence quenching due to over-labeling.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Quantitative Data Summary

The following tables summarize key quantitative parameters for FITC and its protein conjugates.

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	~494 nm	[2] [3]
Emission Maximum (λ_{em})	~520 nm	[2] [3]
Molar Extinction Coefficient (ϵ) of FITC at ~494 nm	~70,000 - 75,000 M ⁻¹ cm ⁻¹	[1] [9]
Molecular Weight of FITC (Isomer I)	389.38 g/mol	[7]

Parameter	Recommended Range	Reference
Labeling Reaction pH	8.5 - 9.5	[3] [9]
FITC:Protein Molar Ratio	5:1 to 20:1	[4] [5] [7]
Ideal Degree of Labeling (DOL) for Antibodies	2 - 10	[6]

Experimental Protocols

Protocol 1: Standard Protein Labeling with FITC

This protocol is a general procedure for labeling proteins with FITC. Optimization may be required for specific proteins.

Materials:

- Protein of interest (in an amine-free buffer like PBS)
- Fluorescein isothiocyanate (FITC)
- Anhydrous Dimethyl sulfoxide (DMSO)
- 0.1 M Sodium Bicarbonate buffer, pH 9.0
- Quenching solution (e.g., 1.5 M hydroxylamine, pH 8.5 or Tris buffer)
- Purification column (e.g., size-exclusion chromatography column)
- Dialysis tubing or centrifugal ultrafiltration devices

Procedure:

- Protein Preparation:
 - Dissolve or dialyze the protein into 0.1 M sodium bicarbonate buffer (pH 9.0).[\[3\]](#)[\[5\]](#) The protein concentration should ideally be between 2-10 mg/mL.[\[3\]](#)
 - Ensure the buffer is free of any primary amine-containing substances.[\[7\]](#)
- FITC Solution Preparation:
 - Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1-10 mg/mL.[\[1\]](#)[\[5\]](#) Protect the solution from light.[\[1\]](#)
- Labeling Reaction:
 - Slowly add the desired molar excess of the FITC solution to the protein solution while gently stirring.[\[1\]](#)
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark with continuous gentle stirring.[\[1\]](#)[\[5\]](#)
- Quenching the Reaction:

- To stop the labeling reaction, add a quenching solution to a final concentration of 50-100 mM.[3] Incubate for 30-60 minutes at room temperature.[3]
- Purification of the Labeled Protein:
 - Remove unreacted FITC and other small molecules by size-exclusion chromatography, dialysis, or using spin columns.[3][5]
 - For size-exclusion chromatography, equilibrate the column with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the labeled protein, which can be identified by their yellow-orange color and by monitoring the absorbance at 280 nm and 494 nm.[1][3]
- Storage:
 - Store the purified FITC-labeled protein in a light-protected container at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[3][10] The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.[3]

Protocol 2: Calculation of Degree of Labeling (DOL)

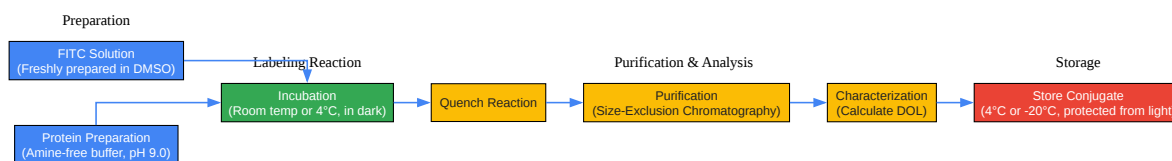
The DOL represents the average number of FITC molecules conjugated to each protein molecule.

Procedure:

- Measure Absorbance:
 - Measure the absorbance of the purified FITC-protein conjugate at 280 nm (A_{280}) and 494 nm (A_{494}) using a spectrophotometer.[3]
- Calculate Protein Concentration:
 - The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of FITC at 280 nm: Protein Concentration (M) = $[A_{280} - (A_{494} \times 0.35)] / \epsilon_{\text{protein}}$ where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.[7]

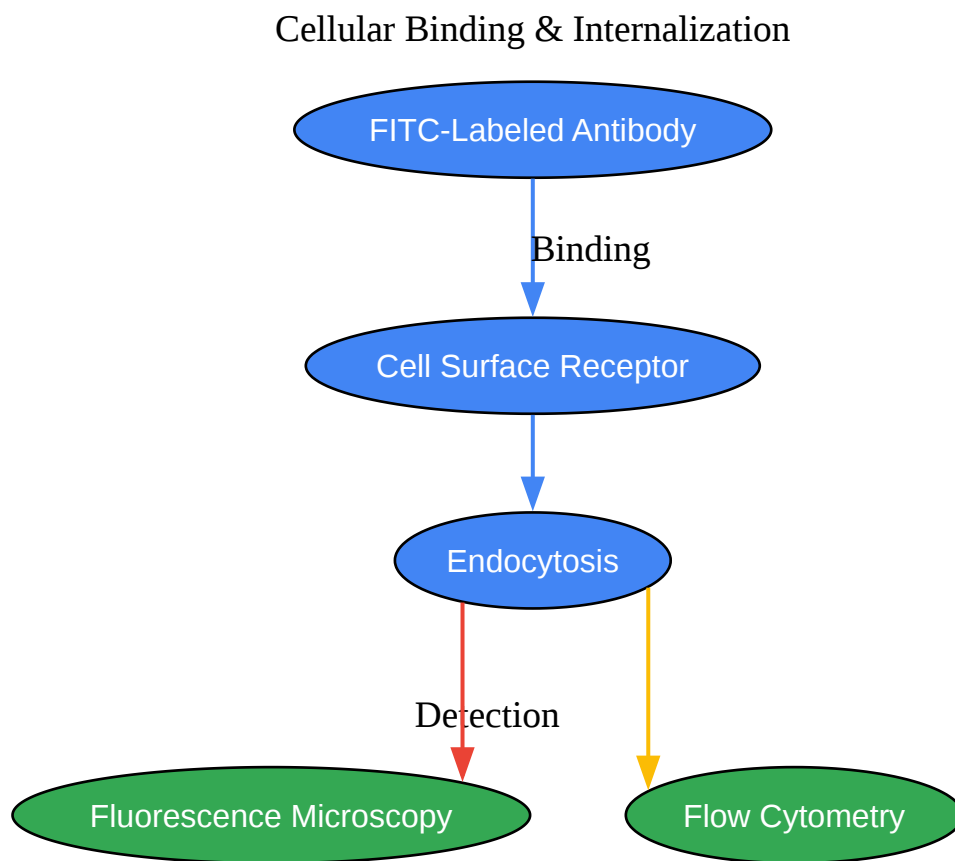
- Calculate FITC Concentration:
 - The concentration of conjugated FITC can be calculated using the Beer-Lambert law:
$$\text{FITC Concentration (M)} = A_{494} / \epsilon_{\text{FITC}}$$
where ϵ_{FITC} is the molar extinction coefficient of FITC at 494 nm ($\sim 75,000 \text{ M}^{-1}\text{cm}^{-1}$).
- Calculate Degree of Labeling (DOL):
 - The DOL is the molar ratio of FITC to protein: $\text{DOL} = \text{FITC Concentration (M)} / \text{Protein Concentration (M)}$ [\[6\]](#)

Visualizations



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Caption: Experimental workflow for protein labeling with FITC.



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Caption: Application of FITC-labeled antibodies in cell analysis.

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